4-(Benzofuran-3-yl)-piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-benzofuran-3-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI Key |
SGXJQITXMGDLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
The Benzofuran-Piperidine Scaffold: A Dual-Pharmacophore Approach in Neurotherapeutics
Executive Summary: The "Privileged" Architecture
The benzofuran-piperidine scaffold represents a cornerstone in medicinal chemistry, particularly within neuropsychiatry and neurodegeneration. This structure is classified as a "privileged scaffold" because it combines two distinct pharmacophores capable of engaging multiple binding sites simultaneously:
-
The Benzofuran Moiety: A lipophilic, aromatic bicycle that mimics the indole core of serotonin (5-HT) or the indanone core of donepezil. It serves as an anchor for hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).
-
The Piperidine Ring: A basic, nitrogen-containing heterocycle that exists largely as a cation at physiological pH. It serves as the "warhead," forming critical electrostatic interactions with aspartate residues in GPCRs and enzymes.
This guide details the structural logic, synthetic pathways, and pharmacological applications of this scaffold, specifically focusing on its role as a Multi-Target Directed Ligand (MTDL).
Pharmacological Landscape & Mechanism of Action[1]
The Dual-Binding Inhibitor (AChE/BuChE)
In the context of Alzheimer’s Disease (AD), the benzofuran-piperidine scaffold is frequently designed to act as a dual-binding acetylcholinesterase (AChE) inhibitor.
-
Mechanism: The enzyme AChE features a deep gorge (approx. 20 Å). The catalytic active site (CAS) is at the bottom, and the peripheral anionic site (PAS) is at the entrance.
-
Scaffold Function:
-
Piperidine: Binds to the CAS (interacting with Trp86 and Glu202).
-
Linker: Spans the gorge.
-
Benzofuran: Binds to the PAS (stacking with Trp286), preventing amyloid-beta (Aβ) aggregation, which is accelerated by PAS binding.
-
Serotonergic Modulation (5-HT1A/5-HT2A)
The structural similarity of benzofuran to indole allows these derivatives to act as bioisosteres for serotonin.
-
5-HT1A Agonism: The basic nitrogen of the piperidine forms a salt bridge with Asp116 in transmembrane helix 3 (TM3). The benzofuran moiety engages in
stacking with aromatic residues (e.g., Phe361) in the binding pocket. -
Clinical Relevance: This architecture is mechanistically related to Vilazodone (a benzofuran-piperazine), a SPARI (Serotonin Partial Agonist and Reuptake Inhibitor) used for Major Depressive Disorder.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this scaffold relies on the precise tuning of three distinct regions.
| Region | Component | Critical SAR Features |
| Region A | Benzofuran (The Anchor) | • C5-Substitution: Electron-withdrawing groups (F, Cl, CN) often enhance metabolic stability and affinity.• C2-Position: Attachment point for the linker. Substitution here dictates the vector of the chain. |
| Region B | The Linker (The Span) | • Length: 2-4 carbon alkyl chains are optimal for 5-HT1A. Longer chains (4-6 carbons or amides) are required for dual AChE binding.• Rigidity: Amide or piperazine linkers reduce conformational entropy but may lower oral bioavailability. |
| Region C | Piperidine (The Warhead) | • N-Substitution: N-benzyl groups (as in Donepezil) drastically increase potency for AChE.• Basicity: The pKa must remain between 8.5–9.5 to ensure protonation at the receptor site. |
Visualization: The Pharmacophore Logic
The following diagram illustrates the functional logic of the scaffold using the required color palette.
Caption: Functional decomposition of the Benzofuran-Piperidine scaffold showing binding modes.
Synthetic Architectures & Protocols
The most robust method for assembling this scaffold is Reductive Amination . This approach is preferred over direct alkylation (using alkyl halides) because it minimizes over-alkylation byproducts and operates under milder conditions.
General Retrosynthesis
To synthesize the core library, the benzofuran is functionalized as an aldehyde, which is then coupled with a substituted piperidine.
Caption: Standard reductive amination pathway for library generation.
Detailed Experimental Protocol: Reductive Amination
Objective: Synthesis of N-((Benzofuran-2-yl)methyl)piperidine derivatives.
Reagents:
-
Benzofuran-2-carbaldehyde (1.0 equiv)
-
Substituted Piperidine (1.0 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)
-
Acetic Acid (catalytic, optional)[1]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve Benzofuran-2-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL). Add the Piperidine derivative (1.1 mmol).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
Optimization: Stir at room temperature for 30–60 minutes to allow imine equilibrium formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.
-
Why STAB? Unlike NaBH4, STAB is less reactive toward aldehydes/ketones but rapidly reduces imines, preventing side reactions (alcohol formation).
-
-
Reaction: Remove ice bath and stir at room temperature under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3). Reaction is typically complete in 4–12 hours.
-
Workup (Self-Validating Step):
-
Quench with saturated aqueous NaHCO3 (10 mL). Gas evolution (CO2) confirms quenching of excess acid/hydride.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5) containing 0.1% NH4OH if the product is highly polar.
Comparative Data: Linker Length Impact
The following table summarizes hypothetical but representative data (based on trends from J. Med. Chem. literature) demonstrating how linker length shifts selectivity between AChE and 5-HT receptors.
| Compound ID | Linker Length (n) | AChE IC50 (nM) | 5-HT1A Ki (nM) | Selectivity Profile |
| BF-Pip-1 | 1 (Methylene) | >1000 | 450 | Weak / Non-selective |
| BF-Pip-2 | 2 (Ethylene) | 250 | 12 | 5-HT1A Selective |
| BF-Pip-3 | 3 (Propylene) | 85 | 45 | Dual Activity |
| BF-Pip-4 | 4 (Butylene) | 15 | 110 | AChE Selective (Optimal Span) |
Interpretation: A 2-carbon linker favors GPCR binding (mimicking the ethylamine side chain of serotonin), while a 4-carbon linker is required to span the AChE gorge to achieve nanomolar inhibition.
References
-
Synthesis and biological evaluation of Benzofuran piperidine derivatives as Aβ antiaggregant. Source: ResearchGate (2018). URL:[Link]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: PubMed / NIH (2022). URL:[Link]
-
Structural basis of vilazodone dual binding mode to the serotonin transporter. Source: PubMed Central (2025). URL:[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL:[Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Source: ResearchGate (2023).[2] URL:[Link]
Sources
4-(Benzofuran-3-yl)-piperidine as a privileged scaffold in drug discovery
This guide serves as an authoritative technical resource on the 4-(Benzofuran-3-yl)-piperidine scaffold. It is designed for medicinal chemists and drug discovery professionals, focusing on synthetic accessibility, structural properties, and pharmacological versatility.
Executive Summary
The 4-(benzofuran-3-yl)-piperidine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Structurally, it acts as a bioisostere of the widely utilized 4-(indol-3-yl)-piperidine (found in serotonin modulators like Vilazodone). The replacement of the indole nitrogen with oxygen alters the electrostatic potential, hydrogen bond donor/acceptor profile, and metabolic stability while maintaining the critical aromatic-aliphatic spatial arrangement required for GPCR recognition, particularly within the serotonergic (5-HT) and dopaminergic (D2/D3/D4) families.
Structural Significance & Pharmacophore Analysis
Bioisosterism and Physicochemical Properties
The benzofuran ring system offers distinct advantages over its indole counterpart:
-
Lipophilicity (LogP): Benzofuran is generally more lipophilic than indole, potentially enhancing blood-brain barrier (BBB) permeability, a critical factor for CNS-active drugs.
-
H-Bonding: It lacks the N-H hydrogen bond donor of the indole, which can reduce non-specific binding and alter selectivity profiles against receptor subtypes that require a donor interaction in the orthosteric pocket.
-
Metabolic Stability: The 3-position of benzofuran is less electron-rich than the indole 3-position, potentially reducing susceptibility to oxidative metabolism at this site.
Conformational Dynamics
The direct C3-C4 linkage between the benzofuran and piperidine rings allows for a specific range of torsional angles. Unlike flexible alkyl linkers, this direct attachment restricts the conformational space, pre-organizing the molecule for binding to the "aromatic-basic" pharmacophore common in monoamine GPCRs.
Figure 1: Pharmacophore mapping of the scaffold interacting with a generic monoamine GPCR binding pocket.
Synthetic Methodologies
Constructing the 4-(benzofuran-3-yl)-piperidine core requires forming the C(sp2)-C(sp3) bond between the electron-rich heterocycle and the aliphatic amine. Two primary routes are recommended based on scalability and yield.
Route A: Organometallic Addition (The "Classical" Approach)
This route is robust for generating the core scaffold from readily available precursors.
Protocol:
-
Lithiation: 3-Bromobenzofuran is treated with
-BuLi at -78°C to generate the 3-lithio species. -
Addition:
-Boc-4-piperidone is added to the lithiated intermediate. -
Dehydration: The resulting tertiary alcohol is dehydrated (e.g., TFA/reflux or MsCl/Et3N) to form the alkene (4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine).
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H2) reduces the double bond to yield the piperidine core.
Route B: Suzuki-Miyaura Coupling (The "Modern" Approach)
Ideal for late-stage diversification or when sensitive functional groups are present.
Protocol:
-
Coupling: React 3-bromobenzofuran with
-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine using Pd(dppf)Cl2 and K2CO3 in Dioxane/Water. -
Reduction: Hydrogenation of the tetrahydropyridine intermediate.
Figure 2: Step-wise synthetic pathway (Route A) for the construction of the core scaffold.
Medicinal Chemistry & SAR
The versatility of this scaffold allows for extensive Structure-Activity Relationship (SAR) exploration.[1][2]
Key Substitution Vectors
| Position | Modification | Effect on Activity/Properties |
| Piperidine Nitrogen (N1) | Alkyl/Aryl-alkyl groups | Critical for receptor affinity. Long chains (e.g., butyl, phenethyl) often target D2/D4 or 5-HT2A. |
| Benzofuran C5/C6 | Halogens (F, Cl), OMe, CN | Modulates metabolic stability and electronic affinity for the hydrophobic pocket. 5-Fluoro often blocks metabolism. |
| Piperidine C3/C5 | Methyl, Fluorine | Introduces chirality or conformational bias; gem-difluoro can lower pKa of the amine. |
Case Study: Dopamine D4 Selectivity
Research indicates that 4-(benzofuran-3-yl)-piperidines substituted at the N1 position with specific aryl-amides or benzyl groups can achieve high selectivity for the Dopamine D4 receptor over D2. The benzofuran moiety sits in the deep hydrophobic pocket, mimicking the interaction of the endogenous ligand's aromatic residues.
Experimental Protocols
General Procedure for Synthesis (Route A)
Step 1: 3-Lithiation and Addition
-
In a flame-dried flask under Argon, dissolve 3-bromobenzofuran (1.0 eq) in anhydrous THF.
-
Cool to -78°C. Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 min. Stir for 30 min. -
Add a solution of
-Boc-4-piperidone (1.1 eq) in THF dropwise. -
Allow to warm to RT over 2 hours. Quench with sat. NH4Cl.
-
Extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Step 2: Dehydration and Reduction
-
Dissolve the alcohol intermediate in DCM/TFA (4:1). Stir at reflux for 2 hours (monitored by TLC).
-
Concentrate and neutralize with NaHCO3. Extract with DCM.
-
Dissolve the crude alkene in MeOH. Add 10 wt% Pd/C catalyst.
-
Stir under H2 balloon (1 atm) for 12 hours.
-
Filter through Celite and concentrate to yield the piperidine core.
In Vitro Binding Assay (Generic GPCR)
To validate the scaffold's "privileged" nature, screening against 5-HT1A is recommended.
-
Membrane Prep: CHO cells expressing h5-HT1A.
-
Radioligand: [3H]-8-OH-DPAT.
-
Protocol: Incubate membranes + test compound + radioligand in Tris-HCl buffer for 60 min at 25°C. Terminate by rapid filtration. Calculate Ki values from IC50.
Future Outlook
The 4-(benzofuran-3-yl)-piperidine scaffold is evolving beyond simple GPCR ligands. Emerging trends include:
-
Dual-Target Ligands: Linking this scaffold with kinase inhibitor motifs (e.g., for CNS cancers).
-
Biased Agonism: Fine-tuning the benzofuran substitution to preferentially activate G-protein vs. Beta-arrestin pathways in serotonin receptors.
-
PET Radiotracers: Incorporating F-18 at the benzofuran C5 position for neuroimaging.
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv. Available at: [Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Available at: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link]
Sources
The Role of 4-(Benzofuran-3-yl)piperidine in CDK2 Inhibitor Design
This technical guide details the role of the 4-(benzofuran-3-yl)piperidine scaffold in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. It synthesizes medicinal chemistry principles, structural biology, and synthetic protocols to provide a comprehensive resource for drug discovery professionals.
Technical Whitepaper | Medicinal Chemistry & Structural Biology
Executive Summary
The 4-(benzofuran-3-yl)piperidine scaffold represents a privileged structural motif in the development of ATP-competitive CDK2 inhibitors. Unlike flexible linker-based analogs (e.g., 3-(piperazinylmethyl)benzofurans), this scaffold utilizes a direct C3–C4 linkage to rigidly orient the solubilizing piperidine ring towards the solvent-exposed front of the ATP-binding pocket. This guide explores the pharmacophore's ability to optimize entropy-enthalpy compensation, its synthetic accessibility via cross-coupling methodologies, and its utility in achieving selectivity over homologous kinases (e.g., CDK1, GSK-3β).
Structural Biology & Binding Mechanism
The ATP-Binding Pocket Pharmacophore
CDK2 inhibition requires precise occupancy of the deep cleft between the N-terminal and C-terminal lobes. The 4-(benzofuran-3-yl)piperidine scaffold addresses three critical binding regions:
-
The Hinge Region (Adenine Mimicry): The benzofuran moiety serves as a planar, aromatic anchor. The oxygen atom at position 1 and the C-H bonds at positions 2 or 7 often engage in hydrogen bonding or Van der Waals interactions with the hinge region backbone residues (typically Leu83 and Glu81 ).
-
The Ribose/Phosphate Pocket (Solubility & Affinity): The piperidine ring, attached at the 3-position, projects outward from the hydrophobic cleft. The basic nitrogen (pKa ~9–10) mimics the ribose or phosphate groups of ATP, often forming ionic interactions (salt bridges) with conserved acidic residues such as Asp145 or interacting with the solvent front to improve pharmacokinetic properties.
-
The Gatekeeper Region: Substitutions at the 5- or 6-position of the benzofuran ring can probe the hydrophobic pocket adjacent to the gatekeeper residue (Phe80 ), a key determinant for selectivity against other kinases.
Visualization of Binding Mode
The following diagram illustrates the theoretical binding interactions of the scaffold within the CDK2 active site.
Figure 1: Schematic representation of the 4-(benzofuran-3-yl)piperidine scaffold binding within the CDK2 ATP pocket. The rigid C3-C4 bond orients the piperidine towards the solvent interface.
Medicinal Chemistry & SAR
The rigid nature of the 4-(benzofuran-3-yl)piperidine scaffold offers a distinct advantage over flexible linkers by reducing the entropic penalty of binding.
Structure-Activity Relationship (SAR) Matrix
| Region | Modification | Effect on CDK2 Potency/Selectivity |
| Benzofuran (Pos 2) | H → Methyl / Amide | Potency: Small groups (Me) tolerated; bulky amides can target the "back pocket" (Type II inhibition). |
| Benzofuran (Pos 5/6) | H → F, Cl, OMe | Selectivity: Halogens often improve metabolic stability and fill the hydrophobic pocket near Phe80. |
| Piperidine (Nitrogen) | Free NH → N-Methyl | Permeability: Methylation improves CNS penetration but may reduce potency if NH is a H-bond donor. |
| Piperidine (Nitrogen) | N-Acyl / N-Sulfonyl | Interaction: Can extend to interact with non-conserved surface residues, enhancing selectivity. |
| Linker (C3-C4) | Single Bond vs. Double | Conformation: The saturated piperidine (single bond) adopts a chair conformation, crucial for specific vector alignment. |
Synthetic Methodology
The construction of the 4-(benzofuran-3-yl)piperidine core is non-trivial due to the electron-rich nature of the benzofuran 3-position. The most robust industrial route involves a Suzuki-Miyaura cross-coupling followed by hydrogenation.
Validated Synthetic Protocol
Target: tert-butyl 4-(benzofuran-3-yl)piperidine-1-carboxylate
-
Starting Materials: 3-Bromobenzofuran and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.
-
Coupling Reaction: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Reduction: H₂, Pd/C (to reduce the tetrahydropyridine to piperidine).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for generating the saturated 4-(benzofuran-3-yl)piperidine core.
Experimental Protocols
In Vitro Kinase Assay (CDK2/CyclinE)
To validate the potency of derivatives, a standard FRET-based or radiometric assay is recommended.
-
Reagents: Recombinant human CDK2/CyclinE1 complex, ATP (at
), Histone H1 peptide substrate. -
Buffer: 20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT. -
Protocol:
-
Incubate test compounds (10-point dose response) with kinase/peptide mix for 15 min at RT.
-
Initiate reaction with
P-ATP or fluorescent-labeled ATP. -
Incubate for 30–60 min at 30°C.
-
Terminate reaction and detect phosphorylation (scintillation counting or fluorescence polarization).
-
Data Analysis: Fit curves using non-linear regression to determine IC₅₀.
-
Cellular Proliferation Assay
-
Cell Lines: MCF-7 (Breast), OVCAR-3 (Ovarian), or A549 (Lung).[1][2]
-
Method: MTT or CellTiter-Glo (ATP quantification).
-
Key Control: Compare against Dinaciclib or Palbociclib as positive controls to benchmark potency.
References
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[4][5]
-
Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors. Journal of Medicinal Chemistry.[4][5]
-
Chemical Book. 4-(Benzofuran-3-yl)piperidine CAS 59214-80-1 Properties and Suppliers.
-
RSC Advances. Synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives. Royal Society of Chemistry.
Sources
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-(Benzofuran-3-yl)-piperidine in vitro kinase inhibition assay protocols
An In-Depth Technical Guide to In Vitro Kinase Inhibition Assays for Novel Compounds such as 4-(Benzofuran-3-yl)-piperidine
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important target classes for modern drug discovery.[1][2] The benzofuran scaffold, often considered a "privileged structure" in medicinal chemistry, is a core component of many biologically active compounds, including those designed as kinase inhibitors.[1][3] The exploration of novel derivatives, such as 4-(Benzofuran-3-yl)-piperidine, necessitates robust and reliable methods to characterize their inhibitory potential and selectivity across the human kinome.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It provides both the theoretical basis and practical, step-by-step protocols for assessing the in vitro inhibitory activity of novel chemical entities like 4-(Benzofuran-3-yl)-piperidine. We will delve into multiple assay formats, explaining the causality behind experimental choices, ensuring data integrity through proper controls, and providing a framework for accurate data interpretation.
Guiding Principle: Selecting the Appropriate Kinase Assay
The first critical decision in profiling a potential inhibitor is choosing the right assay technology. The selection depends on the specific research question, be it high-throughput screening (HTS) of a large compound library, detailed mechanistic studies of a lead candidate, or broad selectivity profiling.[4][5] Each method has distinct advantages and limitations.[6][7]
| Assay Technology | Principle | Key Advantages | Key Considerations |
| Radiometric Assays | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[6][8] | Gold standard; direct measurement of activity, high sensitivity, universal applicability.[4][9][10] | Requires handling of radioactive materials and specialized disposal.[4] |
| Luminescence-Based | Measures ATP depletion or ADP production via a luciferase-coupled reaction. | High sensitivity, broad dynamic range, suitable for HTS and low-activity kinases.[11] | Susceptible to interference from ATPase contamination.[7] |
| TR-FRET | Measures binding competition or substrate phosphorylation via time-resolved fluorescence resonance energy transfer. | Homogeneous (no-wash) format, ratiometric detection minimizes interference.[12] | Requires specific antibodies or tagged reagents, potential for compound interference. |
| Mobility Shift | Microfluidic capillary electrophoresis separates phosphorylated and non-phosphorylated substrates based on charge/size.[13][14] | Direct detection, high-quality data, good for mechanistic studies.[13][15] | Lower throughput than some other methods, requires specialized instrumentation.[16] |
Below is a logical workflow to guide the selection process for characterizing a novel compound.
Caption: Decision workflow for selecting a suitable kinase assay.
Protocol 1: Universal Kinase Activity Profiling with the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[17] It is a universal assay applicable to virtually any kinase and is highly sensitive, making it ideal for both primary screening and detailed inhibitor characterization.[11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction to produce a light signal directly proportional to kinase activity.[18][19]
Workflow Overview: ADP-Glo™ Assay
Caption: The two-step workflow of the ADP-Glo™ Kinase Assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format. Volumes can be adjusted for 96-well plates, maintaining the recommended 1:1:2 ratio of kinase reaction to reagents.[20]
1. Reagent Preparation:
- Test Compound: Prepare a 10-point, 3-fold serial dilution of 4-(Benzofuran-3-yl)-piperidine in 100% DMSO, starting at a concentration 100X the desired final highest concentration.
- Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT. Buffer composition should be optimized for the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at 2X the desired final concentration. The optimal ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
- Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its specific substrate in kinase buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is within the linear range.[8]
2. Kinase Reaction Setup (5 µL total volume):
- Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
- Add 50 nL of the serially diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
- To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.
- Mix the plate gently on a plate shaker for 30 seconds.
- Incubate the plate at room temperature for 60 minutes (or the optimized reaction time).
3. Reaction Termination and ATP Depletion:
- Add 5 µL of ADP-Glo™ Reagent to each well.
- Mix the plate for 30 seconds.
- Incubate at room temperature for 40 minutes to ensure the kinase reaction is completely stopped and all residual ATP is consumed.[17]
4. Signal Generation and Detection:
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.[19]
- Mix the plate for 30 seconds.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Read the luminescence on a compatible plate reader.
Protocol 2: Orthogonal Profiling with the LanthaScreen™ Eu Kinase Binding Assay
To validate hits and eliminate artifacts, it is crucial to use an orthogonal assay with a different detection modality. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice as it directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, thus quantifying target engagement rather than catalytic activity.[21] This TR-FRET-based assay involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When both are bound, a high FRET signal is generated. A competitive inhibitor will displace the tracer, leading to a loss of FRET.[22][23]
Principle of the LanthaScreen™ TR-FRET Assay
Caption: TR-FRET principle in the LanthaScreen™ Kinase Binding Assay.
Detailed Step-by-Step Protocol
This protocol is a general guideline for a 16 µL final volume in a 384-well plate.
1. Reagent Preparation:
- Test Compound: Prepare a 4X serial dilution of 4-(Benzofuran-3-yl)-piperidine in kinase buffer.
- Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer.[22] The optimal concentrations are kinase-specific and should be obtained from the supplier's protocol.
- Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer in kinase buffer.[22]
2. Assay Assembly:
- Add 4 µL of the 4X serially diluted test compound or control to the appropriate wells.
- Add 8 µL of the 2X Kinase/Antibody mix to all wells.[22]
- Mix the plate gently.
- Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[22] The final volume in each well is now 16 µL.
3. Incubation and Detection:
- Seal the plate to prevent evaporation.
- Incubate at room temperature for 60 minutes, protected from light.[21][23]
- Read the plate on a TR-FRET-enabled plate reader. Set the excitation to 340 nm and measure emission at two wavelengths: 665 nm (Alexa Fluor™ 647 acceptor) and 615 nm (Europium donor).
Data Analysis and Interpretation
Regardless of the assay platform, the goal is to generate a dose-response curve to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
1. Calculation of Percent Inhibition: The raw data from the plate reader is first used to calculate the percent inhibition for each compound concentration relative to controls.
-
High Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO
-
Low Control (100% Inhibition): Enzyme + Substrate + ATP + a known potent inhibitor (or no enzyme).
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
2. IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[24]
3. Assay Quality Control (Z'-Factor): To ensure the robustness and reliability of the assay, the Z'-factor should be calculated for each plate. It is a measure of the statistical effect size and separation between the high and low controls. Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control| A Z' value ≥ 0.5 indicates an excellent assay suitable for HTS and reliable potency determination.[25]
Example Data Presentation: Kinase Selectivity Profile
The potency of 4-(Benzofuran-3-yl)-piperidine should be assessed against a panel of kinases to determine its selectivity profile. The results can be summarized in a table.
| Kinase Target | Assay Platform | IC₅₀ (nM) | Z'-Factor |
| CDK2/CycA | ADP-Glo™ | 85 | 0.81 |
| GSK3β | ADP-Glo™ | 1,250 | 0.77 |
| SRC | LanthaScreen™ | >10,000 | 0.85 |
| VEGFR2 | ADP-Glo™ | 4,300 | 0.79 |
| p38α | LanthaScreen™ | >10,000 | 0.88 |
Data are hypothetical and for illustrative purposes only.
Troubleshooting Common Assay Issues
Even with robust protocols, challenges can arise. Below are common problems and potential solutions.[25][26]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors.- Inadequate mixing.- Plate edge effects.[26] | - Calibrate pipettes; use reverse pipetting for viscous reagents.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low Z'-Factor (<0.5) | - Suboptimal enzyme or ATP concentration.- Reagent instability.- Short incubation time. | - Re-optimize enzyme and ATP concentrations to ensure the reaction is linear and robust.- Prepare reagents fresh; check for proper storage.- Extend incubation times to ensure sufficient signal window. |
| Compound Interference (False Positives/Negatives) | - Autofluorescence of the test compound.- Compound quenches the detection signal.- Compound precipitates at high concentrations. | - Run a counterscreen with the compound in the absence of the enzyme.- Use an orthogonal assay with a different detection method (e.g., luminescence vs. fluorescence).- Check compound solubility in the final assay buffer. |
Conclusion
The successful characterization of novel kinase inhibitors like 4-(Benzofuran-3-yl)-piperidine hinges on the meticulous application of well-designed in vitro assays. By selecting the appropriate technology, carefully optimizing reaction conditions, and employing orthogonal methods for validation, researchers can generate high-quality, reproducible data. The protocols and guidelines presented here for the ADP-Glo™ and LanthaScreen™ platforms provide a robust framework for determining inhibitor potency (IC₅₀) and selectivity, which are critical steps in the journey of kinase drug discovery.
References
-
Kinase assays | BMG LABTECH . (2020-09-01). BMG LABTECH. [Link]
-
Assay Development for Protein Kinase Enzymes . (2012-05-01). NCBI - NIH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . (2021-08-12). PMC - PubMed Central. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery . (2024-05-30). Reaction Biology. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay . (2026-01-20). BellBrook Labs. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . (2022-04-26). PMC. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them . (2025-11-06). BellBrook Labs. [Link]
-
High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform . PubMed. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats . (2024-08-29). Reaction Biology. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling . (2005-05-01). American Association for Cancer Research. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . (2022-04-26). ResearchGate. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... . ResearchGate. [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies . ACS Omega. [Link]
-
Caliper Microfluidics TECHNICAL BRIEF . Confluence Discovery Technologies. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates . NIH. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors . (2022-05-05). bioRxiv. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . PubMed. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol . MRC PPU. [Link]
-
Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling . (2007-08-07). BioCompare. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development . (2024-07-02). Reaction Biology. [Link]
-
HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity . Reaction Biology. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters . PubMed Central. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025-08-14). Celtarys Research. [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity . PMC - PubMed Central. [Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM) . PMC. [Link]
Sources
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. landing.reactionbiology.com [landing.reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling [pharmaceuticalonline.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Convergent Synthetic Strategies for 4-(6-Fluorobenzofuran-3-yl)piperidine Derivatives
Introduction: Significance of the 4-(Benzofuran-3-yl)piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone of drug design.[2][3] When coupled with a benzofuran moiety, particularly at the 3-position, the resulting scaffold creates a rigid, planar system adjacent to the flexible piperidine, offering a unique topographical profile for probing protein binding pockets. The inclusion of a fluorine atom on the benzofuran ring, as in the 4-(6-fluorobenzofuran-3-yl)piperidine core, further enhances metabolic stability and modulates electronic properties, making this class of compounds particularly attractive for modern drug discovery programs.
This document outlines robust and versatile synthetic routes to access this valuable chemical scaffold, providing detailed protocols and explaining the rationale behind key strategic decisions.
Retrosynthetic Analysis
A convergent approach is often the most efficient strategy for constructing the target scaffold. The primary disconnections can be made at the C3-C4 bond between the benzofuran and piperidine rings or by constructing one ring onto the other. Two logical retrosynthetic pathways are presented below:
Pathway A: Disconnection at the piperidine-benzofuran bond, suggesting a coupling or addition reaction between a pre-formed 3-metallated or 3-halobenzofuran and a 4-piperidone derivative, followed by modification.
Pathway B: Construction of the benzofuran ring onto a pre-existing piperidine core, for instance, via intramolecular cyclization of a phenol derivative attached to the piperidine at the 4-position.
Pathway B, involving a palladium-catalyzed domino Sonogashira coupling followed by an intramolecular cyclization, often proves highly efficient and modular.[4][5][6] This application note will focus on this convergent and powerful strategy.
Synthetic Strategy: Domino Sonogashira Coupling and Cyclization
This approach constructs the benzofuran ring in a one-pot, two-step sequence. The key steps are:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a terminal alkyne (a 4-ethynylpiperidine derivative) with an aryl halide (2-iodo-4-fluorophenol).
-
Intramolecular Cyclization (Annulation): An intramolecular 5-exo-dig cyclization of the resulting phenolic alkyne intermediate to form the benzofuran ring system.[7]
This domino reaction is highly atom-economical and allows for the rapid assembly of complex molecules from readily available starting materials.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine
This protocol details the core domino reaction for the construction of the protected scaffold.
Rationale:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction.[4] The palladium facilitates the oxidative addition to the aryl iodide, while the copper assists in the activation of the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It acts as a solvent, scavenges the HI produced during the reaction, and helps deprotonate the terminal alkyne.
-
Solvent: The amine base often serves as the solvent. However, co-solvents like THF or DMF can be used to improve the solubility of starting materials.[8]
-
Protecting Group: The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen is essential. It prevents side reactions involving the nitrogen lone pair and can be easily removed under acidic conditions.
Materials:
-
2-Iodo-4-fluorophenol (1.0 eq)
-
N-Boc-4-ethynylpiperidine (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (TEA), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-purged round-bottom flask, add 2-iodo-4-fluorophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine via syringe to create a solution with a concentration of approximately 0.1 M with respect to the 2-iodo-4-fluorophenol.
-
Add N-Boc-4-ethynylpiperidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir under argon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-12 hours. The initial Sonogashira coupling is often followed by the cyclization in the same pot upon heating.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to yield N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine as a solid.
Protocol 2: Deprotection to Yield the Final Amine
Rationale:
-
The Boc group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the carbamate to release the free amine.[9] TFA is often preferred for its volatility, which simplifies workup.
Materials:
-
N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(6-fluorobenzofuran-3-yl)piperidine. The product can be further purified by recrystallization or converted to a salt (e.g., HCl salt) for improved handling and stability.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Reaction | Advantages | Disadvantages | Typical Yields | Scalability |
| Domino Sonogashira / Cyclization | Pd/Cu-catalyzed coupling & annulation | Convergent, high atom economy, modular, one-pot procedure.[6] | Requires specialized catalysts, sensitive to air and moisture, alkynes can be unstable. | 60-85% | Good |
| Grignard/Lithium Addition | Nucleophilic addition to 4-piperidone | Utilizes common organometallic reagents, straightforward concept. | Requires strictly anhydrous conditions, potential for side reactions, requires subsequent dehydration/reduction steps. | 40-60% (over 3 steps) | Moderate |
| Reductive Amination | Formation of piperidine ring from a dicarbonyl precursor | Can build the piperidine ring with desired stereochemistry. | Requires synthesis of a specialized benzofuran-containing dicarbonyl compound, multi-step. | 50-70% | Moderate |
| Hydrogenation of Pyridine | Catalytic reduction of a 4-(benzofuranyl)pyridine precursor | Direct route from an aromatic precursor.[10][11] | Requires high-pressure hydrogenation equipment, catalyst can be expensive (Rh, Ru, Pt), potential for over-reduction.[12][13] | 70-95% | Excellent, but requires specialized equipment |
Characterization and Quality Control
The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for >95% for research applications.
Conclusion
The domino Sonogashira coupling/intramolecular cyclization pathway represents a highly efficient and versatile strategy for the synthesis of 4-(6-fluorobenzofuran-3-yl)piperidine derivatives. Its convergent nature allows for late-stage diversification and rapid access to analogs for structure-activity relationship (SAR) studies. While other methods like organometallic addition or reductive amination are viable, the domino approach offers superior step economy and modularity, making it an authoritative and field-proven choice for researchers in medicinal chemistry and drug development.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. (n.d.). Patsnap Eureka. Retrieved February 5, 2026, from [Link]
-
Synthesis of piperidines via the hydrogenation of pyridines. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
The Catalytic Hydrogenation of Pyridine at High Pressures. (n.d.). Georgia Institute of Technology. Retrieved February 5, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention. Retrieved February 5, 2026, from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved February 5, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 5, 2026, from [Link]
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]. (2023). University of Bari Aldo Moro. Retrieved February 5, 2026, from [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
A review on synthetic strategies, structure-activity relationship and mechanism of action of benzofuran derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved February 5, 2026, from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]01824a)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 13. GT Digital Repository [repository.gatech.edu]
N-Alkylation of 4-(Benzofuran-3-yl)piperidine: A Detailed Guide to Synthetic Protocols and Mechanistic Insights
Introduction: The Strategic Importance of N-Alkylated Benzofuran-Piperidines in Medicinal Chemistry
The 4-(benzofuran-3-yl)piperidine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of biologically active compounds.[1][2] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of various alkyl substituents. This N-alkylation is a cornerstone of medicinal chemistry efforts, as it enables the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications, in turn, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target engagement.[3] N-substituted piperidines are prevalent in therapeutics targeting the central nervous system, among other disease areas.[4]
This comprehensive application note provides detailed, field-proven protocols for the N-alkylation of 4-(benzofuran-3-yl)piperidine. We will delve into two primary, robust methodologies: direct alkylation via nucleophilic substitution and reductive amination. Additionally, a microwave-assisted protocol will be presented as an efficient alternative for rapid synthesis. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Core Methodologies for N-Alkylation
The choice of N-alkylation strategy is contingent upon the desired alkyl substituent and the available starting materials. Below, we outline the most common and effective approaches.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical method involves the direct reaction of the secondary amine of 4-(benzofuran-3-yl)piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are mild, inexpensive, and easy to remove post-reaction.[5] For less reactive alkyl halides or to accelerate the reaction, a stronger base such as sodium hydride (NaH) can be employed.[5] Hünig's base (N,N-diisopropylethylamine, DIPEA) is a non-nucleophilic organic base that is particularly useful for preventing side reactions.[5]
-
Temperature: The reaction is typically conducted at room temperature, but gentle heating may be necessary for less reactive alkyl halides to achieve a reasonable reaction rate.[5]
Experimental Protocol:
-
To a solution of 4-(benzofuran-3-yl)piperidine (1.0 eq.) in anhydrous DMF (10 mL/mmol), add the desired alkyl halide (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |
| Alkyl Halide (R-X) | 1.1 eq. | Alkylating agent |
| Potassium Carbonate | 2.0 eq. | Base to neutralize HX |
| Anhydrous DMF | 10 mL/mmol | Solvent |
Workflow for Direct N-Alkylation:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
Reductive amination is a versatile and highly efficient method for N-alkylation, particularly when the desired alkyl group can be derived from a corresponding aldehyde or ketone.[6] The reaction proceeds in two steps: the formation of an iminium ion intermediate, followed by its in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for reductive amination.[7] It is mild, selective for the iminium ion over the aldehyde, and does not reduce other functional groups that might be present in the molecule.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve both the reactants and the reducing agent.
-
Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within a few hours.
Experimental Protocol:
-
To a solution of 4-(benzofuran-3-yl)piperidine (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) (15 mL/mmol), stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |
| Aldehyde (R-CHO) | 1.1 eq. | Forms iminium ion |
| Sodium Triacetoxyborohydride | 1.5 eq. | Reducing agent |
| Anhydrous DCM | 15 mL/mmol | Solvent |
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions.[8][9] For the N-alkylation of 4-(benzofuran-3-yl)piperidine, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10]
Causality Behind Experimental Choices:
-
Microwave Reactor: A dedicated microwave reactor is necessary to control the temperature and pressure of the reaction safely and reproducibly.[8]
-
Solvent: Solvents with high dielectric constants, such as DMF or ethanol, are efficient at absorbing microwave energy and heating the reaction mixture rapidly and uniformly.
-
Sealed Vessel: The reaction is performed in a sealed vessel to allow the temperature to rise above the boiling point of the solvent, thereby accelerating the reaction rate.
Experimental Protocol:
-
In a microwave-safe vial, combine 4-(benzofuran-3-yl)piperidine (1.0 eq.), the alkyl halide (1.2 eq.), and potassium carbonate (2.5 eq.) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-30 minutes.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |
| Alkyl Halide (R-X) | 1.2 eq. | Alkylating agent |
| Potassium Carbonate | 2.5 eq. | Base |
| Ethanol | 5 mL | Solvent |
Workflow for Microwave-Assisted N-Alkylation:
Sources
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Steps in Benzofuran Scaffold Synthesis
Welcome to the Technical Support Center for Benzofuran Scaffold Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization steps of benzofuran synthesis. As experienced chemists know, while the literature presents a plethora of synthetic routes, the practical execution of these reactions can often be fraught with challenges leading to diminished yields, intractable side products, and purification nightmares.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter in the lab. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Section 1: Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are widely employed for constructing the benzofuran core, often through Sonogashira coupling followed by intramolecular cyclization. However, the efficiency of these reactions is highly sensitive to a number of parameters.
FAQ 1: My Palladium-Catalyzed Sonogashira Coupling/Cyclization is giving a low yield. What are the likely causes and how can I improve it?
Low yields in palladium-catalyzed benzofuran synthesis are a frequent issue. The problem can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Causality and Troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species is prone to oxidation or aggregation into inactive palladium black.[1]
-
Diagnosis: Formation of a black precipitate is a visual indicator of catalyst death.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[2]
-
Ligand Choice: Employ bulky electron-rich phosphine ligands that stabilize the Pd(0) center and promote the desired catalytic cycle.
-
Fresh Catalyst: Use a fresh batch of palladium catalyst and co-catalyst (e.g., CuI).
-
-
-
Poor Substrate Quality: Impurities in your starting materials, such as the o-halophenol or terminal alkyne, can poison the catalyst.
-
Diagnosis: Re-purify your starting materials and re-run the reaction on a small scale.
-
Solution: Purify starting materials by recrystallization or column chromatography and confirm their purity by NMR and melting point.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base all play a critical role in the reaction's success.
-
Diagnosis: If the reaction is sluggish, it may be due to insufficient thermal energy or an inappropriate solvent/base combination.
-
Solution:
-
Temperature Screen: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or LC-MS.
-
Solvent and Base Optimization: The choice of solvent and base is crucial. For instance, in a Sonogashira coupling, an amine base like triethylamine often serves as both the base and a solvent.[4] The combination of a palladium catalyst with a copper co-catalyst is often essential for high yields.[4][5]
-
-
Experimental Protocol: Optimizing a Palladium-Catalyzed Sonogashira/Cyclization Reaction
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add freshly distilled and degassed triethylamine.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
If the reaction stalls, consider adding another small portion of the palladium catalyst.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Section 2: Acid-Catalyzed Cyclizations
Acid-catalyzed cyclization of precursors like α-phenoxyketones is a classical and direct method for benzofuran synthesis. However, this approach can be plagued by side reactions and regioselectivity issues.
FAQ 2: My acid-catalyzed cyclization is producing a mixture of regioisomers and other byproducts. How can I improve the selectivity and purity?
The formation of regioisomers and byproducts in acid-catalyzed cyclizations is often a result of competing reaction pathways and the stability of carbocation intermediates.
Causality and Troubleshooting:
-
Regioselectivity Issues: The regiochemical outcome of the cyclization is dependent on the electronic and steric properties of the substituents on the aromatic ring.[6]
-
Diagnosis: Characterization of the product mixture by NMR (¹H and ¹³C) and NOE experiments can help identify the different regioisomers.
-
Solution:
-
Choice of Acid Catalyst: The strength and nature of the acid can influence the regioselectivity. Weaker acids or Lewis acids might offer better control compared to strong Brønsted acids.
-
Substrate Modification: If possible, modify the substrate to favor the formation of one regioisomer. For example, introducing a blocking group at one of the ortho positions.
-
-
-
Formation of Byproducts: Dehydration, polymerization, and rearrangement are common side reactions under strongly acidic conditions.
-
Diagnosis: Byproducts can often be detected by TLC as multiple spots or by LC-MS.
-
Solution:
-
Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.
-
-
Data Presentation: Comparison of Acid Catalysts in a Model Cyclization
| Catalyst | Temperature (°C) | Reaction Time (h) | Ratio of Regioisomers (Desired:Undesired) | Yield (%) |
| H₂SO₄ | 100 | 6 | 2:1 | 45 |
| PPA | 80 | 4 | 5:1 | 70 |
| AlCl₃ | 60 | 8 | 9:1 | 85 |
| TiCl₄ | 25 | 12 | 15:1 | 90 |
This table illustrates how the choice of acid catalyst can significantly impact the regioselectivity and yield of the cyclization reaction.
Section 3: Intramolecular Cyclizations and General Troubleshooting
Intramolecular cyclizations, such as the Perkin rearrangement, are powerful tools for benzofuran synthesis. However, their success hinges on the careful execution of the reaction and subsequent workup.
FAQ 3: My intramolecular cyclization is not proceeding to completion, and I'm having difficulty purifying the product. What should I do?
Incomplete conversion and purification challenges are common hurdles in intramolecular cyclization reactions. A systematic approach to troubleshooting is key to resolving these issues.
Causality and Troubleshooting:
-
Incomplete Conversion: The reaction may not be reaching completion due to insufficient activation, steric hindrance, or an equilibrium that disfavors the product.
-
Diagnosis: TLC or LC-MS analysis showing the presence of a significant amount of starting material.
-
Solution:
-
Increase Reaction Temperature/Time: Carefully increase the reaction temperature or prolong the reaction time while monitoring for product formation and decomposition.
-
More Potent Reagents: If applicable, use a stronger base or a more reactive electrophile to drive the reaction forward. The presence of electron-donating groups on the starting salicylaldehydes can lead to higher yields.[5] Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield.[4][5]
-
-
-
Purification Difficulties: The crude product may be contaminated with starting materials, reagents, or byproducts with similar polarities.
-
Diagnosis: A streaky TLC plate or co-eluting peaks in the HPLC chromatogram.
-
Solution:
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative TLC, recrystallization, or distillation.
-
Chemical Derivatization: In some cases, it may be beneficial to derivatize the product to alter its polarity, facilitating separation, and then cleave the derivative to obtain the pure product.
-
-
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in benzofuran synthesis.
References
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved February 5, 2026, from [Link]
-
MedCrave. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 5, 2026, from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved February 5, 2026, from [Link]
-
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: Crystallization of Benzofuran-Piperidine Intermediates
Welcome to the technical support center for scientists and researchers engaged in the development of benzofuran-piperidine derivatives. This molecular scaffold is integral to numerous therapeutic candidates, yet its intermediates can present significant crystallization challenges that impact purity, yield, and scalability.[1][2] Crystallization is not merely a purification step; it is a critical process that defines the solid-state properties of your material, influencing everything from filterability to downstream reaction performance and regulatory confidence.[1]
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles and establish robust, reproducible crystallization processes.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific, acute issues you may encounter during your experiments.
Q1: I've tried multiple solvents, but my compound precipitates as a thick, non-crystalline oil. What's happening and how do I fix it?
This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than an ordered solid.[3] It is common for molecules with flexible structures, low melting points, or when supersaturation is generated too rapidly.[3][4]
Causality: Oiling out happens when the concentration of the solute exceeds the solubility limit to such an extent that it enters a metastable zone where liquid separation is kinetically favored over the slower process of crystal nucleation and growth. The piperidine and benzofuran rings, combined with potential alkyl chains, can impart a conformational flexibility that makes the molecule prone to this behavior.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, slow down the cooling rate. A stepwise approach (e.g., cooling from hot to room temperature over several hours before transferring to a refrigerator) is highly effective.[5] Placing the hot solution directly into a freezer is discouraged as it promotes rapid, uncontrolled precipitation.[5]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the point of maximum agitation (e.g., near the impeller tip) to ensure rapid mixing and avoid localized high supersaturation.
-
-
Employ Seeding: Introducing seed crystals provides a template for crystal growth, bypassing the difficult primary nucleation step and allowing crystallization to occur at a lower supersaturation level, often avoiding the oiling-out region entirely.[4]
-
Protocol: Add a small amount (0.1-1% by weight) of previously isolated, dry crystalline material to the solution just as it reaches saturation (slight cloudiness).
-
-
Change the Solvent System:
-
Increase the solvent volume to keep the compound soluble for longer during cooling.[6]
-
Switch to a more viscous solvent or a solvent system where the solubility curve is less steep. This broadens the metastable zone width, providing a larger operating window for controlled crystallization.
-
-
Age the System: If oiling out still occurs, hold the temperature constant just below the cloud point. The oil is a supersaturated solution from which crystals can still nucleate. Gentle agitation over several hours or days can induce crystallization within the oil phase.
Q2: My crystallization produced a solid, but it's extremely fine, like powder or mud, and it clogs the filter. How can I get larger, more manageable crystals?
This issue is typically caused by rapid and uncontrolled nucleation, leading to the formation of a large number of very small crystals instead of the growth of a smaller number of larger crystals.
Causality: When supersaturation is generated too quickly, the energy barrier for nucleation is overcome massively and simultaneously throughout the solution. This "crashing out" creates countless nucleation sites, leaving insufficient solute in the solution to support the growth of larger crystals.[6][7]
Solutions:
-
Decrease Supersaturation Level: The goal is to operate in a metastable zone where crystal growth is favored over nucleation.
-
Use More Solvent: Add an additional 10-20% of the "good" solvent to the hot solution. While this slightly reduces yield, it ensures the solution cools further before becoming saturated, promoting slower, more orderly crystal growth.[6]
-
Slower Cooling Rate: As with oiling out, a slower, more controlled cooling ramp is critical. An ideal crystallization should see initial crystal formation over 5-15 minutes, with continued growth over a longer period.[6]
-
-
Optimize Agitation:
-
Too high: Intense agitation can cause secondary nucleation through crystal attrition (crystals breaking into smaller pieces that act as new nuclei).
-
Too low: Poor mixing can lead to localized areas of high supersaturation, causing rapid nucleation.
-
Recommendation: Use smooth, consistent stirring that keeps the solids suspended but avoids high-shear conditions.
-
-
Utilize "Digestion" or "Ostwald Ripening":
-
Hold the crystallized slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours. This process allows smaller, higher-energy particles to redissolve and deposit onto larger, more stable crystals, leading to an overall increase in average particle size.
-
Q3: My process works at the 1g scale, but when I scaled up to 100g, the crystal form changed, and the product failed purity testing. What happened?
This is a classic sign of an uncontrolled polymorphic transformation. Polymorphs are different crystalline forms of the same molecule, and they can have significantly different properties like solubility, stability, and morphology.[8][9][10] What works in a lab flask may not hold in a reactor due to changes in heat transfer, mixing dynamics, and localized supersaturation.[1]
Causality: The piperidine moiety allows for multiple conformations, and the benzofuran ring can participate in various π-stacking interactions. This structural complexity makes your intermediate susceptible to polymorphism. Different polymorphs are thermodynamically stable under different conditions (temperature, solvent). A process change during scale-up, even a subtle one, can favor the formation of an undesired, less stable (metastable), or less pure polymorph.
Solutions:
-
Identify the Polymorphs: You cannot control what you don't measure. A thorough polymorph screen is essential to identify all accessible crystal forms.[11][12] This is a proactive step to de-risk your project.[1]
-
Control the Crystallization Process Tightly:
-
Temperature: Ensure the temperature profile is identical and well-controlled during scale-up.
-
Solvent System: The choice of solvent is critical, as it can direct the formation of a specific polymorph.[10] Ensure solvent ratios are precise.
-
Seeding: Seeding with the desired polymorph is the most robust way to ensure it crystallizes consistently.
-
-
Consider Impurity Effects: Structurally similar impurities can act as templates for an undesired polymorph or inhibit the growth of the desired one.[15][16] Re-evaluate the purity of your starting material at the larger scale.
Troubleshooting Decision Workflow
Here is a visual guide to help you navigate common crystallization failures.
Caption: Decision tree for troubleshooting common crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent or solvent system for my intermediate?
The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[17] This differential solubility is the driving force for crystallization upon cooling.
Screening Strategy:
-
Single Solvents: Test solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water).[18] A good starting point is to use a solvent with a similar functional group to your compound (e.g., an ester solvent for an ester compound).[19]
-
Binary Solvent Systems: If no single solvent is ideal, use a binary (mixed) solvent system.[17] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy (the saturation point).[20] The two solvents must be miscible.[17][20]
Solvent Property Comparison Table:
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| n-Heptane | 0.1 | 98 | Anti-solvent for polar compounds |
| Toluene | 2.4 | 111 | Good for aromatic compounds |
| Ethyl Acetate | 4.4 | 77 | General purpose, good "soluble" solvent |
| Acetone | 5.1 | 56 | Polar, volatile, often used with hexanes |
| Isopropanol (IPA) | 3.9 | 82 | Can form H-bonds, good for polar compounds |
| Ethanol | 4.3 | 78 | Versatile, often used with water |
| Methanol | 5.1 | 65 | Very polar, good for highly polar compounds |
Data compiled from various sources, including standard chemical reference texts.[21]
Q2: What is polymorphism, and why is it a critical risk for my drug development program?
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms, while chemically identical, are distinct solid-state materials with unique physical properties.[8][9]
Why it Matters:
-
Bioavailability: Different polymorphs have different solubilities and dissolution rates. An unexpected switch to a less soluble form can drastically reduce a drug's effectiveness.[12]
-
Manufacturing & Stability: One polymorph might be a stable, easily filterable crystal, while another could be a metastable, needle-like form that is difficult to process and can convert to the more stable form during storage, altering the final product.[1][14]
-
Intellectual Property: Different polymorphic forms can be patented separately. A thorough understanding of the polymorphic landscape is crucial for protecting your invention.[10]
Controlling polymorphism is not just a scientific exercise; it is a regulatory requirement and a cornerstone of ensuring product consistency and safety.[1][22]
Q3: How can small amounts of impurities have such a large impact on my crystallization?
Impurities can profoundly influence crystallization in several ways, even at low concentrations.[15][23]
Mechanisms of Interference:
-
Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, widening the metastable zone and making it harder for crystals to form.
-
Disruption of Crystal Growth: Impurity molecules can adsorb onto the growing faces of a crystal, blocking or slowing the addition of more compound molecules.[16] This can lead to changes in crystal shape (habit) or halt growth altogether.
-
Incorporation into the Lattice: If an impurity is structurally similar to your compound, it can be incorporated into the crystal lattice, creating defects and reducing final product purity.[24]
-
Templating of Undesired Polymorphs: Impurities can sometimes stabilize and promote the nucleation of a less desirable polymorphic form.
The best strategy is to ensure the highest possible purity of the material before the final crystallization step.[17]
Key Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This technique is ideal when your compound is highly soluble in one solvent but poorly soluble in another. It works by reducing the solubility of the solute in the solution, thereby inducing supersaturation.[25] The mechanism involves the anti-solvent disrupting the solvation shell around the solute molecules, which increases their chemical potential and drives them to assemble into a crystal lattice.[26][27]
Steps:
-
Dissolve the benzofuran-piperidine intermediate in a minimal amount of a "good" (soluble) solvent at a controlled temperature (e.g., room temperature or slightly warmed).
-
Filter the solution to remove any particulate matter.
-
While stirring the solution, add the "anti-solvent" (miscible, but in which the compound is insoluble) dropwise.[28]
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Optional but Recommended: Add a few seed crystals of the desired product to direct crystallization.
-
Add a small additional volume (e.g., 5-10%) of the anti-solvent to generate a slight supersaturation.
-
Allow the solution to stir at a constant temperature for several hours to allow the crystals to grow.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 2: High-Throughput Polymorph Screening Workflow
A polymorph screen aims to recrystallize the target compound under a wide variety of conditions to discover as many crystal forms as possible.[12]
Caption: Workflow for a comprehensive polymorph screening study.
Methodology:
-
Design Experiment: Prepare an array of experiments covering diverse solvents, temperatures, and crystallization methods (slow cooling, fast cooling, slow evaporation, anti-solvent addition, slurry).
-
Execution: In parallel vials, dissolve the compound under the specified conditions to achieve saturation.
-
Induce Crystallization: Apply the chosen method for each vial (e.g., place in refrigerators for cooling, leave open to air with a pierced cap for evaporation, add anti-solvent).
-
Isolation: Once solids have formed, isolate them (e.g., by centrifugation or filtration) and dry thoroughly.
-
Characterization: Analyze every solid sample, primarily using PXRD, to check for unique crystal forms.[14]
-
Data Analysis: Group the samples by their PXRD patterns to identify the number of distinct polymorphs discovered. Perform competitive slurry experiments to determine the most thermodynamically stable form under given conditions.
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Guide for crystallization. (n.d.). Université de Genève. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 2. (2012). ChemistryViews. [Link]
-
Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]
-
Zhang, G., et al. (2021). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. [Link]
-
Wang, Y., et al. (2023). Impact of impurities on crystal growth. Nature Communications. [Link]
-
Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. [Link]
-
Ulrich, J., & Jones, M. J. (2013). Problems, potentials and future of industrial crystallization. Frontiers of Chemical Science and Engineering. [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). MDPI. [Link]
-
Common Solvents for Crystallization. (n.d.). University of California, Los Angeles. [Link]
-
Impact of impurities on crystal growth. (2023). ResearchGate. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics. [Link]
-
Koutselas, I. B. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. [Link]
-
De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. (n.d.). Resolian. [Link]
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. [Link]
-
Choice of Solvent. (2022). Chemistry LibreTexts. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]
-
Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. [Link]
-
Sintang, M. D., et al. (2017). Sequential crystallization of high and low melting waxes to improve oil structuring in wax-based oleogels. RSC Advances. [Link]
-
Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
-
Re-crystallization experiments. (n.d.). Source not specified. [Link]
-
Myerson, A. S., et al. (2011). Pharmaceutical Crystallization. Crystal Growth & Design. [Link]
-
Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
-
Jasinski, J. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. [Link]
-
High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]
-
Ulrich, J., & Jones, M. (2013). Problems, potentials and future of industrial crystallization. ResearchGate. [Link]
-
Liu, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). ResearchGate. [Link]
-
Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007). U.S. Food and Drug Administration. [Link]
-
What is the effect of impurities on the crystal structure of materials? (2021). Quora. [Link]
-
Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. resolian.com [resolian.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. rigaku.com [rigaku.com]
- 14. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 15. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 16. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. iscientific.org [iscientific.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 25. rsc.org [rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-(benzofuran-3-yl)piperidine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 4-(benzofuran-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides not just a spectral interpretation, but a comparative analysis against a structurally related alternative, underpinned by the experimental rationale and protocols necessary for reproducible, high-quality data acquisition.
The Significance of Structural Verification via ¹H NMR
Before delving into the spectral data, it's crucial to understand the "why" behind this analysis. The 4-(benzofuran-3-yl)piperidine moiety is a privileged scaffold, appearing in a variety of biologically active compounds. Its rigid benzofuran component and flexible, yet conformationally defined, piperidine ring offer a unique three-dimensional presentation to biological targets. Accurate spectral analysis is non-negotiable; it confirms the successful synthesis of the target molecule, verifies its purity, and provides foundational data for subsequent structure-activity relationship (SAR) studies. A misplaced substituent or an unexpected isomerization, readily detectable by ¹H NMR, can drastically alter a compound's pharmacological profile.
Predicted ¹H NMR Spectral Analysis of 4-(benzofuran-3-yl)piperidine
Molecular Structure and Proton Numbering:
To facilitate our analysis, let's establish a clear numbering system for the protons of 4-(benzofuran-3-yl)piperidine.
Caption: Molecular structure of 4-(benzofuran-3-yl)piperidine with proton numbering.
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification for Prediction |
| H-2 | ~7.5 - 7.7 | Singlet (s) | The H-2 proton of a 3-substituted benzofuran typically appears as a singlet in this downfield region due to the influence of the adjacent oxygen atom and aromatic ring current. |
| H-4, H-5, H-6, H-7 | ~7.1 - 7.6 | Multiplet (m) | These aromatic protons will exhibit complex splitting patterns due to mutual coupling. Their exact chemical shifts are influenced by the electronic effects of the furan ring and the piperidine substituent. Typically, H-4 and H-7 are the most downfield of this group.[1] |
| H-4' | ~2.9 - 3.2 | Multiplet (m) | This methine proton is deshielded by the direct attachment to the benzofuran ring and will likely appear as a multiplet due to coupling with the adjacent methylene protons on the piperidine ring. |
| H-2'ax, H-6'ax | ~3.0 - 3.3 | Multiplet (m) | The axial protons at the 2 and 6 positions of the piperidine ring are adjacent to the nitrogen atom and are expected to be deshielded. They will show coupling to the equatorial protons on the same carbon and the adjacent protons at the 3 and 5 positions. |
| H-2'eq, H-6'eq | ~2.6 - 2.9 | Multiplet (m) | The equatorial protons at the 2 and 6 positions are generally more shielded than their axial counterparts. |
| H-3'ax, H-5'ax | ~1.8 - 2.1 | Multiplet (m) | These axial protons are further from the nitrogen and benzofuran moieties and will therefore be more shielded. |
| H-3'eq, H-5'eq | ~1.6 - 1.9 | Multiplet (m) | The equatorial protons at the 3 and 5 positions are expected to be the most shielded protons on the piperidine ring. |
| NH | ~1.5 - 2.5 | Broad Singlet (br s) | The chemical shift of the NH proton is highly dependent on solvent and concentration. It often appears as a broad singlet due to quadrupole broadening and exchange with residual water. |
Comparative Analysis: 4-(Benzofuran-3-yl)piperidine vs. a Structurally Related Analog
To provide a practical context for our predicted data, we will compare it with the known ¹H NMR data of a structurally related compound, N-(1-(benzofuran-5-ylmethyl)piperidin-4-yl)-7-fluoro-4-oxo-4H-chromene-2-carboxamide . While the connectivity of the benzofuran and piperidine rings differs, this molecule contains both core scaffolds, allowing for a valuable comparison of the chemical environments of the respective protons.
Table 1: Comparison of Predicted ¹H NMR Data for 4-(Benzofuran-3-yl)piperidine and Reported Data for a Structural Analog.
| Proton(s) in 4-(Benzofuran-3-yl)piperidine | Predicted δ (ppm) | Proton(s) in Analog | Reported δ (ppm) (Illustrative) | Comparative Insights |
| Benzofuran Aromatic Protons (H-2, H-4, H-5, H-6, H-7) | ~7.1 - 7.7 | Benzofuran Aromatic Protons | ~7.2 - 7.8 | The chemical shift ranges are broadly similar, highlighting the characteristic aromatic signals of the benzofuran ring system. The specific substitution pattern in the analog will lead to different splitting patterns. |
| Piperidine Protons (H-2', H-3', H-4', H-5', H-6') | ~1.6 - 3.3 | Piperidine Protons | ~1.5 - 3.5 | The piperidine protons in both molecules reside in a similar chemical shift window. The presence of the bulky carboxamide and the benzofuran-ylmethyl substituents on the nitrogen and at the 4-position in the analog, respectively, will significantly influence the precise chemical shifts and multiplicities compared to our target molecule. |
| NH | ~1.5 - 2.5 | NH (Amide) | ~8.0 - 9.0 | The amide NH in the analog is significantly more deshielded due to the electronic effect of the adjacent carbonyl group, appearing much further downfield than the predicted secondary amine proton in our target molecule. |
This comparative approach underscores the importance of considering the entire molecular structure when interpreting ¹H NMR spectra. While the core heterocyclic systems exhibit characteristic chemical shift ranges, the specific substitution patterns and electronic environments dictate the precise spectral fingerprint of each unique molecule.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The integrity of any spectral analysis rests on the quality of the acquired data. The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of 4-(benzofuran-3-yl)piperidine.
1. Sample Preparation:
-
Purity is Paramount: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a good starting point for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[2] For more polar analogs, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate.
-
Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[2]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can aid in dissolving less soluble compounds.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or equivalent | A standard 30-degree pulse is a good compromise for quantitative accuracy and signal-to-noise in a reasonable time. |
| Number of Scans (NS) | 16-64 | The number of scans should be sufficient to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration. |
| Acquisition Time (AT) | 3-4 seconds | A longer acquisition time provides better resolution.[3] |
| Relaxation Delay (D1) | 2-5 seconds | This delay allows for the relaxation of the protons back to their equilibrium state before the next pulse, which is crucial for accurate integration. |
| Spectral Width (SW) | 12-16 ppm | This range is sufficient to encompass all the expected proton signals for this type of molecule. |
Workflow for ¹H NMR Data Acquisition and Analysis:
Caption: A streamlined workflow for the acquisition and analysis of ¹H NMR data.
Conclusion: A Foundation for Further Discovery
The ¹H NMR spectral analysis of 4-(benzofuran-3-yl)piperidine, as predicted and contextualized in this guide, provides a robust framework for the structural verification of this important heterocyclic scaffold. By understanding the underlying principles of NMR, adhering to rigorous experimental protocols, and employing a comparative analytical approach, researchers can confidently characterize their synthesized molecules. This foundational data is not merely a quality control checkpoint; it is the bedrock upon which further drug discovery and development efforts are built. The ability to accurately interpret and compare such spectra is an indispensable skill for any scientist working at the forefront of chemical and pharmaceutical research.
References
-
International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Retrieved from [Link]
-
ResearchGate. (2012). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. Retrieved from [Link]
- Supporting Information. (n.d.).
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
Sources
A-Comparative-Guide-to-HPLC-Method-Development-for-the-Purity-of-4-benzofuran-3-yl-piperidine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-(benzofuran-3-yl)piperidine, a molecule of significant interest due to its structural motifs present in various pharmacologically active agents, the development of a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods, offering a scientifically sound approach to developing a stability-indicating purity assay for this compound.
The-Crucial-Role-of-Purity-in-Drug-Development
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug product. Regulatory bodies worldwide mandate stringent control over impurities. Therefore, a well-developed HPLC method must not only quantify the main compound but also separate, detect, and quantify all potential process-related impurities and degradation products.
Strategic-Approach-to-HPLC-Method-Development
The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters. The physicochemical properties of 4-(benzofuran-3-yl)piperidine, a basic compound containing both a benzofuran and a piperidine moiety, guide these choices.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Column-Selection:-A-Comparative-Analysis
The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For a molecule like 4-(benzofuran-3-yl)piperidine, which possesses both hydrophobic (benzofuran) and polar/basic (piperidine) characteristics, a reversed-phase approach is generally the most suitable starting point.[1]
| Stationary Phase | Principle of Separation | Advantages for 4-(benzofuran-3-yl)piperidine | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good retention of the benzofuran moiety. Widely available and well-characterized. | Potential for peak tailing of the basic piperidine group due to interaction with residual silanols. |
| C8 (Octylsilane) | Hydrophobic interactions (less than C18) | Reduced retention compared to C18, which can be advantageous for faster analysis times. | May provide insufficient retention for less polar impurities. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Enhanced selectivity for aromatic compounds due to the phenyl group's interaction with the benzofuran ring. | Can have different selectivity compared to C18, which may or may not be beneficial. |
| Polar-Embedded | Hydrophobic interactions with a polar functional group embedded in the alkyl chain | Improved peak shape for basic compounds by shielding residual silanols. Compatible with highly aqueous mobile phases.[2] | May exhibit different selectivity profiles that require re-optimization of the mobile phase. |
| Pentafluorophenyl (PFP) | Aromatic, dipole-dipole, and hydrophobic interactions | Offers unique selectivity for polar and aromatic compounds, potentially resolving closely eluting impurities.[3] | Selectivity can be highly dependent on mobile phase composition. |
Expert Insight: For initial screening, a standard C18 column is a pragmatic choice due to its versatility. However, to mitigate the risk of peak tailing associated with the basic piperidine, a modern, high-purity, end-capped C18 column or a polar-embedded phase is highly recommended. For complex impurity profiles, a PFP column can provide alternative selectivity that may be crucial for resolving critical pairs.
Mobile-Phase-Optimization:-The-Key-to-Resolution
The mobile phase composition, particularly its organic modifier, pH, and buffer, plays a pivotal role in controlling retention, selectivity, and peak shape.
Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.
| Organic Modifier | Properties | Impact on Analysis |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff | Generally provides sharper peaks and lower backpressure. The preferred choice for gradient elution.[4] |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff | Can offer different selectivity compared to ACN, which can be exploited to resolve co-eluting peaks. |
Recommendation: Begin with acetonitrile as the organic modifier due to its favorable properties. If selectivity issues arise, substituting with or using a mixture of methanol and acetonitrile can be an effective optimization strategy.
pH and Buffer Selection
The ionization state of 4-(benzofuran-3-yl)piperidine, a basic compound, is highly dependent on the mobile phase pH. Controlling the pH is essential for consistent retention times and good peak shape.[5]
-
Low pH (e.g., pH 2-3): At this pH, the piperidine nitrogen will be protonated (positively charged). This can lead to good peak shapes as interactions with residual silanols are minimized. A buffer such as phosphate or formate is suitable.
-
Intermediate pH (e.g., pH 5-7): In this range, small changes in pH can lead to significant changes in retention time, potentially compromising method robustness.
-
High pH (e.g., pH 9-11): At high pH, the piperidine will be in its free base form. This can also lead to good peak shapes, but requires a pH-stable column (e.g., hybrid silica). Buffers like ammonium bicarbonate or phosphate can be used.
Comparative Data (Hypothetical):
| pH | Buffer | Peak Tailing Factor | Resolution (Main Peak vs. Impurity A) |
| 2.5 | 20 mM Potassium Phosphate | 1.1 | 2.5 |
| 7.0 | 10 mM Ammonium Acetate | 1.8 | 1.9 |
| 10.0 | 10 mM Ammonium Bicarbonate | 1.2 | 2.8 |
Experimental-Protocol:-A-Recommended-Starting-Point
This protocol outlines a robust starting point for the HPLC method development for 4-(benzofuran-3-yl)piperidine purity.
1. Materials and Reagents:
-
4-(benzofuran-3-yl)piperidine reference standard and sample
-
HPLC grade acetonitrile and water
-
Formic acid (or phosphoric acid)
-
Potassium phosphate monobasic
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
3. Initial Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the piperidine moiety, leading to better peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a good starting organic modifier. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm and 280 nm | The benzofuran moiety is expected to have strong UV absorbance in this range. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
4. Method Optimization Strategy:
-
Gradient Adjustment: After the initial run, adjust the gradient slope to improve the resolution of any observed impurities. A shallower gradient will increase resolution but also analysis time.
-
pH Modification: If peak tailing is observed, consider using a different acidic modifier (e.g., trifluoroacetic acid, though it can suppress MS signals) or exploring a high pH method with a suitable column.
-
Column Screening: If co-elution persists, screen alternative column chemistries such as Phenyl-Hexyl or a polar-embedded phase.
Forced-Degradation-Studies:-Ensuring-a-Stability-Indicating-Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[7][8] This involves subjecting a solution of 4-(benzofuran-3-yl)piperidine to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the main peak from all degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours (solid and solution)
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours
The developed HPLC method should demonstrate that the main peak is spectrally pure and that all degradation products are well-resolved.
Conclusion
Developing a robust HPLC method for the purity determination of 4-(benzofuran-3-yl)piperidine is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By systematically evaluating column chemistries, optimizing mobile phase conditions, and rigorously testing the method's stability-indicating capabilities, a reliable and accurate analytical procedure can be established. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to empower researchers and drug development professionals in achieving this critical analytical goal.
References
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ACS Publications. (2019, June 3). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry.
- PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
- ScienceDirect. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- TLC Pharmaceutical Standards. (n.d.). Benzofuran.
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
- PubMed. (n.d.). Resolution of some 4-benzofurazanyl and 4-benzofuroxanyl 1, 4-dihydropyridine derivatives by chiral HPLC on whelk-o1 and some polysaccharide chiral stationary phases.
- PubChem. (n.d.). 4-(furan-3-yl)piperidine hydrochloride (C9H13NO).
- Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- National Institutes of Health. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Benchchem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline.
- ResearchGate. (n.d.). Results of forced degradation studies.
- SIELC Technologies. (2018, February 16). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- BOC Sciences. (n.d.). Piperidine Impurities.
- National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.
- LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Chromatography Online. (2026, January 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- SIELC Technologies. (n.d.). Polar Compounds.
- OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
- PubChem. (n.d.). 4-(6-Fluorobenzofuran-3-yl)piperidine hydrochloride | C13H15ClFNO.
- ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. waters.com [waters.com]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis: 4-(Benzofuran-3-yl)piperidine Scaffolds vs. Staurosporine
Executive Summary
This guide provides a technical comparison between Staurosporine , the archetypal pan-kinase inhibitor, and inhibitors derived from the 4-(benzofuran-3-yl)piperidine scaffold.[1]
While Staurosporine serves as the universal "positive control" in kinase assays due to its nanomolar potency across the kinome, it lacks clinical utility due to toxicity. In contrast, 4-(benzofuran-3-yl)piperidine derivatives represent a "privileged structure" in medicinal chemistry, designed to achieve Type II kinase inhibition .[1] This allows for potency comparable to Staurosporine (IC₅₀ < 50 nM) but with significantly enhanced selectivity profiles, particularly against targets like CDK2 , VEGFR-2 , and c-Met .[1]
The Bottom Line: Use Staurosporine to validate your assay's dynamic range.[1] Use Benzofuran-piperidine derivatives to interrogate specific signaling pathways with reduced off-target noise.[1]
Mechanistic Profile & Binding Topology
To understand the potency differences, one must analyze the binding modes.
-
Staurosporine (The ATP Mimic): Binds to the ATP-binding pocket in the active conformation (Type I inhibition).[1] It relies on conserved residues, which explains its "dirty" selectivity profile.[1]
-
Benzofuran-Piperidine Derivatives (The Allosteric Tuner): Often designed as Type II inhibitors .[1] These molecules occupy the ATP pocket and extend into the adjacent hydrophobic pocket exposed only when the kinase is in the inactive (DFG-out) conformation.[1]
Diagram 1: Comparative Binding Modes (Type I vs. Type II)
Caption: Staurosporine targets the conserved ATP pocket (Type I), while Benzofuran scaffolds can exploit the variable allosteric pocket (Type II), enhancing selectivity.[1]
Comparative Potency Data
The following data aggregates experimental IC₅₀ values from recent medicinal chemistry studies. Note that "Benzofuran Derivative" refers to optimized lead compounds (e.g., linked to semicarbazide or urea moieties) containing the core 4-(benzofuran-3-yl)piperidine or related piperazine scaffold.[1]
Table 1: Inhibitory Potency (IC₅₀) Against Key Kinases
| Target Kinase | Staurosporine (Reference) | Benzofuran-Piperidine Derivative* | Potency Status |
| CDK2 / Cyclin A | 56.76 nM | 41.70 nM (Compound 11d) | Superior |
| c-Met | ~10 - 30 nM | 181 nM | Moderate |
| VEGFR-2 | ~10 - 20 nM | 145 nM | Moderate |
| Selectivity Ratio | 1:1 (Non-selective) | >30:1 (Target vs. Off-target) | Superior |
-
Data Source: Synthesized from recent SAR studies (see References 1 & 2).
-
Note: Specific derivative potency varies by R-group substitution (e.g., 4-Cl-3-CF3-phenyl tails enhance CDK2 affinity).[1]
Analysis: In the context of CDK2 (Cell Division Protein Kinase 2) , optimized Benzofuran-piperidine derivatives have demonstrated higher potency (lower IC₅₀) than Staurosporine.[1][2][3] This is a significant achievement, as beating Staurosporine's raw potency is rare. This makes the scaffold an excellent candidate for developing cell-cycle arrest drugs with fewer side effects than pan-kinase inhibitors.[1]
Experimental Protocol: Comparative Kinase Assay
To replicate these findings or evaluate new derivatives, use the following FRET-based Kinase Assay (Z'-LYTE or LanthaScreen) . This method is preferred over radiometric assays for high-throughput screening due to higher sensitivity and lack of radioactive waste.[1]
Workflow Diagram
Caption: Standardized TR-FRET workflow for determining IC50 values. Ensure DMSO concentration remains <1% to prevent enzyme denaturation.[1]
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve Staurosporine (Control) and Benzofuran-Piperidine samples in 100% DMSO to 10 mM stock.
-
Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of Compound (at 4x final concentration).
-
Add 5 µL of Kinase/Peptide Substrate mix (e.g., CDK2/Cyclin A + Histone H1 peptide).
-
Add 5 µL of ATP (at Kₘ apparent, typically 10-50 µM).[1]
-
-
Incubation:
-
Incubate for 60 minutes at room temperature (20-25°C).
-
-
Detection:
-
Add 10 µL of Europium-labeled anti-phospho-antibody (TR-FRET tracer).[1]
-
Incubate for 30-60 minutes.
-
-
Data Acquisition:
-
Read fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision or Tecan).
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit data to the Four-Parameter Logistic Equation (4PL) to derive IC₅₀.
-
Toxicology & Selectivity Considerations
-
Staurosporine:
-
Benzofuran-Piperidine Scaffolds:
-
Cytotoxicity:[5][6] Selective.[1][4][7][8] Recent studies show significant anti-proliferative activity against cancer lines (e.g., Panc-1, MCF-7) with non-significant cytotoxicity on normal lung fibroblasts (MRC-5).[1]
-
Mechanism:[5] Often induces G2/M phase cell cycle arrest (CDK2 inhibition) rather than immediate broad-spectrum necrosis.[1]
-
References
-
Identification of 3-(piperazinylmethyl)
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [1][5]
-
Staurosporine - PubChem Compound Summary.
Sources
- 1. Benzodihydroisofuran derivative 1 | C25H22ClF3N2O2 | CID 54577783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Disubstituted benzofuran P1' MMP-13 inhibitors: optimization of selectivity and reduction of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quality Control of 4-(Benzofuran-3-yl)piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which successful and reproducible research is built. The heterocyclic building block, 4-(benzofuran-3-yl)piperidine, is a valuable scaffold in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its structural integrity directly influences the outcome of multi-step synthetic campaigns, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a potential drug candidate.
This guide provides an in-depth comparison of the essential Quality Control (QC) criteria for commercial grades of 4-(benzofuran-3-yl)piperidine. Moving beyond a simple checklist, we will explore the scientific rationale behind each analytical test, interpret potential results, and offer field-proven insights to empower researchers to select building blocks that meet the rigorous demands of pharmaceutical development. The quality of a pharmaceutical intermediate is a critical determinant of process reproducibility and the impurity profile of the resulting API.[1]
The Synthetic Landscape: A Proactive Approach to Impurity Profiling
Understanding the synthetic origin of 4-(benzofuran-3-yl)piperidine is paramount to anticipating potential impurities. While various synthetic routes exist, a common strategy involves the coupling of a benzofuran core with a piperidine moiety.[2][3][4] Knowledge of the synthesis method allows for a targeted search for process-related impurities.
A plausible synthetic route could involve the reaction of a 3-substituted benzofuran with a piperidine derivative. For instance, a common method for forming the benzofuran ring is through the intramolecular cyclization of a suitably substituted precursor.[2] Potential impurities can arise from incomplete reactions, side-reactions, or residual starting materials and reagents.
Core QC Criteria: A Multi-Pronged Approach to Quality Assurance
A robust QC strategy for 4-(benzofuran-3-yl)piperidine relies on a suite of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. No single method is sufficient to declare a building block "high quality." Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the results of these tests.[5]
Below, we compare the essential QC tests and provide typical acceptance criteria for a high-purity, commercial-grade 4-(benzofuran-3-yl)piperidine building block suitable for drug discovery and development.
Table 1: Comparison of Key QC Specifications for 4-(Benzofuran-3-yl)piperidine
| Parameter | Technique | Acceptance Criteria (High-Purity Grade) | Rationale & Scientific Insight |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the expected structure | Unambiguously confirms the molecular structure and connectivity of the atoms. |
| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% | Quantifies the amount of the desired compound relative to impurities. A high assay value is critical for accurate stoichiometry in subsequent reactions. |
| Individual Impurity | HPLC-UV | ≤ 0.2% | Controls the levels of specific, known and unknown impurities. Stringent control is necessary to prevent the carry-over of potentially reactive or toxic species. |
| Total Impurities | HPLC-UV | ≤ 1.0% | Provides an overall assessment of the material's cleanliness. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can act as a nucleophile or base in many reactions, leading to side products and reduced yields. Accurate determination of water content is crucial for anhydrous reactions. |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | Residual solvents from the synthesis and purification process can be toxic and may interfere with downstream chemistry.[6] |
| Appearance | Visual Inspection | White to off-white solid | A simple but important initial check. Discoloration may indicate the presence of impurities or degradation products. |
Delving Deeper: Experimental Protocols and Data Interpretation
To fully appreciate the significance of the data presented in a CoA, it is essential to understand the underlying experimental methodologies. Here, we provide detailed, step-by-step protocols for the key QC experiments.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(benzofuran-3-yl)piperidine, both ¹H and ¹³C NMR are indispensable.
Caption: Workflow for NMR analysis of 4-(benzofuran-3-yl)piperidine.
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-(benzofuran-3-yl)piperidine sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Data Interpretation:
-
Chemical Shifts (δ): Compare the observed chemical shifts of the protons with the expected values for the 4-(benzofuran-3-yl)piperidine structure. The aromatic protons of the benzofuran ring and the aliphatic protons of the piperidine ring will have characteristic chemical shifts.
-
Integration: The integral of each peak should be proportional to the number of protons it represents.
-
Coupling Constants (J): The splitting patterns and coupling constants provide information about the connectivity of adjacent protons.
-
Impurity Detection: The presence of unexpected peaks in the spectrum can indicate impurities. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
-
| Protons | Expected Chemical Shift Range (ppm) | Multiplicity | Integration |
| Benzofuran Aromatic | 7.0 - 8.0 | m | 5H |
| Piperidine CH (at C4) | 2.8 - 3.2 | m | 1H |
| Piperidine CH₂ (axial) | 1.6 - 1.9 | m | 4H |
| Piperidine CH₂ (equatorial) | 2.0 - 2.3 | m | 4H |
| Piperidine NH | 1.5 - 2.5 | br s | 1H |
Note: Expected chemical shifts are estimates and can vary depending on the solvent and other factors.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry.[7][8][9] It excels at separating the main compound from its impurities, allowing for accurate quantification.
Caption: Workflow for HPLC purity analysis of 4-(benzofuran-3-yl)piperidine.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid). Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of 4-(benzofuran-3-yl)piperidine and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A wavelength where the compound has significant absorbance, for example, 254 nm.
-
Column Temperature: Maintain a constant temperature, e.g., 30 °C.
-
-
Data Acquisition and Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peak areas of the main compound and all impurities in the chromatograms.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
| Parameter | High-Quality Batch | Low-Quality Batch |
| Purity (Assay) | 99.5% | 95.2% |
| Largest Individual Impurity | 0.15% | 1.8% |
| Total Impurities | 0.5% | 4.8% |
| Chromatogram Appearance | Sharp, symmetrical main peak with minimal baseline noise and very small impurity peaks. | Broader main peak, potentially with tailing, and several significant impurity peaks. |
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products.[6] Headspace GC-MS is a highly sensitive and specific method for their detection and quantification.[10][11][12]
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
-
Sample Preparation: Accurately weigh a known amount of the 4-(benzofuran-3-yl)piperidine sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Headspace Conditions:
-
Incubation Temperature: Typically between 80 °C and 120 °C.
-
Incubation Time: Allow sufficient time for the volatile solvents to equilibrate between the sample and the headspace (e.g., 30 minutes).
-
-
GC-MS Conditions:
-
GC Column: A column suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient to elute solvents with a wide range of boiling points.
-
MS Detection: Scan a mass range appropriate for common organic solvents (e.g., m/z 35-200).
-
-
Data Analysis: Identify and quantify the residual solvents by comparing their retention times and mass spectra to those of known standards. Ensure that the levels of all identified solvents are below the limits specified in the ICH Q3C guidelines.
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration is a widely used method for the determination of water content in various substances.[13] For a basic compound like 4-(benzofuran-3-yl)piperidine, a volumetric titration with a reagent that can buffer the pH is often employed to avoid side reactions.
Caption: Workflow for Karl Fischer titration.
-
Titrator Preparation: Fill the burette with a standardized Karl Fischer titrant. Add a suitable solvent (e.g., methanol with a buffer for amines) to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual water in the solvent.
-
Sample Introduction: Accurately weigh a suitable amount of the 4-(benzofuran-3-yl)piperidine sample and quickly add it to the conditioned titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is typically detected by a platinum electrode.
-
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the known titer of the reagent.
Conclusion: The Imperative of Quality in Drug Discovery
The quality of a chemical building block like 4-(benzofuran-3-yl)piperidine is not a negotiable parameter. It is a critical investment that pays dividends throughout the drug discovery and development pipeline. By understanding and critically evaluating the QC criteria presented in this guide, researchers can make informed decisions when sourcing this important intermediate. A high-quality building block, characterized by a comprehensive suite of analytical tests, ensures the reliability and reproducibility of experimental results, accelerates the pace of research, and ultimately contributes to the development of safer and more effective medicines. The quality of pharmaceutical intermediates is fundamental to the consistency of the manufacturing process and the final API.[1][14]
References
-
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. Available at: [Link]
-
Karl Fischer Titration - School experiments. Mettler Toledo. Available at: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available at: [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]
-
4-(6-Fluorobenzofuran-3-yl)piperidine hydrochloride. PubChem. Available at: [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. Available at: [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
C146-E338 Using GCMS to Test for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]
-
Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Available at: [Link]
-
Sourcing High-Purity Heterocyclic Intermediates: A Buyer's Guide. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate. Available at: [Link]
-
Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PMC - NIH. Available at: [Link]
-
Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. PubMed. Available at: [Link]
- Aliphatic amine-containing Karl Fischer titration agent and method for using it. Google Patents.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. Available at: [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC - NIH. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. nbinno.com [nbinno.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijper.org [ijper.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metrohm.com [metrohm.com]
- 14. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
Safety Operating Guide
4-(Benzofuran-3-yl)-piperidine proper disposal procedures
As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost care, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Benzofuran-3-yl)-piperidine, a heterocyclic compound likely utilized in various research and drug development applications. The procedures outlined here are synthesized from an understanding of the compound's constituent chemical moieties—benzofuran and piperidine—and are grounded in established regulatory and safety standards.
Hazard Assessment and Characterization
-
Piperidine Moiety: Piperidine is classified as a highly flammable liquid and vapor.[1][2] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]
-
Benzofuran Moiety: Benzofuran is a flammable liquid and is suspected of causing cancer.[5][6] It may also cause damage to organs, specifically the liver, through prolonged or repeated exposure.[5]
Based on this analysis, 4-(Benzofuran-3-yl)-piperidine must be treated as a hazardous waste . It likely exhibits characteristics of ignitability , toxicity , and corrosivity .
| Hazard Characteristic | Inferred From | Classification | Potential Consequences |
| Toxicity | Piperidine, Benzofuran | Acute Toxicity (Oral, Dermal, Inhalation)[2][3][4], Carcinogenicity[5] | Harmful or fatal if ingested, absorbed through skin, or inhaled.[1][7] Potential for long-term health effects, including cancer.[5] |
| Corrosivity | Piperidine | Skin Corrosion/Irritation[1][4] | Causes severe skin burns and eye damage upon contact.[1][3] |
| Ignitability | Piperidine, Benzofuran | Flammable Liquid[1][2][5] | Poses a significant fire risk. Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6] |
| Environmental Hazard | Benzofuran | Harmful to aquatic life with long-lasting effects.[5] | Improper disposal can lead to environmental contamination. Must be kept away from drains, surface, and groundwater.[3][8] |
Regulatory Framework: A Self-Validating System
The disposal of this chemical falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] This "cradle-to-grave" system mandates that hazardous waste is managed safely from the moment it is generated until its final disposal. As the generator, you are legally responsible for ensuring these procedures are followed.[9] All disposal activities must comply with federal, state, and local regulations.[10]
Personal Protective Equipment (PPE) and Safety Protocols
Before handling 4-(Benzofuran-3-yl)-piperidine waste, all personnel must be trained on its potential hazards.[11] The following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, full chemical protective clothing should be worn.[3]
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]
On-Site Waste Management and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[12] Follow this workflow for accumulating waste in the laboratory, which is designated as a Satellite Accumulation Area (SAA).[13][14]
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use a clean, dry, and chemically compatible container, preferably plastic or glass, with a secure, tight-fitting lid.[13] Ensure the container is in good condition with no leaks or cracks.[15]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(Benzofuran-3-yl)-piperidine". Do not use abbreviations.[15]
-
The specific hazard characteristics: "Toxic, Corrosive, Flammable."
-
The date when waste was first added to the container.
-
-
Segregation: Store the waste container in a designated SAA.[14] This area must be at or near the point of generation.[13] The container must be kept in secondary containment (e.g., a plastic tub) to contain potential leaks.[14]
-
Incompatibility: Ensure the waste container is segregated from incompatible materials, especially strong oxidizing agents.[1][12]
-
Storage: Keep the container closed at all times except when adding waste.[16] Store in a cool, dry, well-ventilated area away from ignition sources.
Spill Management Protocol
Immediate action is required in the event of a spill.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (fume hood) and eliminate all ignition sources.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent like sand, diatomaceous earth, or a universal binding agent.[3][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures: From Lab to Licensed Facility
Under no circumstances should 4-(Benzofuran-3-yl)-piperidine or its solutions be disposed of down the sanitary sewer.[15] The only acceptable method is disposal via a licensed hazardous waste facility.
Step-by-Step Disposal Workflow:
-
Request Pickup: Once the waste container is full, or within 12 months of the accumulation start date, contact your institution's EHS office to schedule a waste pickup.[13] A full container must be removed from the SAA within 3 days of being filled.[14]
-
Documentation: Your EHS office will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[9][17]
-
Transportation: The waste will be collected by a transporter authorized to handle hazardous waste.[9][11]
-
Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most probable disposal method for this type of organic compound is high-temperature incineration at a specialized facility.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. osha.gov [osha.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. connmaciel.com [connmaciel.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
